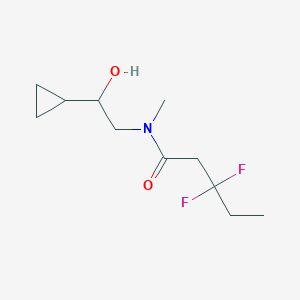![molecular formula C11H12IN3O2 B7358817 5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one, also known as IPOM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. IPOM belongs to the pyridazinone class of compounds and has a molecular weight of 355.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of 5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one is still not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also work by modulating the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one in lab experiments is its potency. This compound has been shown to have strong anti-cancer and anti-inflammatory properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one. One area of research is the development of more potent and selective this compound analogs that can be used in cancer and inflammation research. Another area of research is the study of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one can be synthesized using a multi-step process that involves the reaction of various chemicals. One of the most commonly used methods for synthesizing this compound involves the reaction of 5-iodo-2-methylpyridazine-3-one with 5-isopropyl-2-oxazoline in the presence of a base. The resulting compound is then further modified to obtain this compound.
Aplicaciones Científicas De Investigación
5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
5-iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-7(2)9-5-13-10(17-9)6-15-11(16)3-8(12)4-14-15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJNFGOCMNBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN2C(=O)C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)

![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)
![4-[2-(5-Chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7358773.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)